
2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-5-methoxybenzamide" typically involves multi-step chemical processes. For example, the synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid in six steps, showcasing the complexity and the strategic planning required in the synthesis of related compounds. This process includes bromination, esterification, substitution, and several other steps, highlighting the intricate nature of synthesizing such compounds (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
The molecular structure of related compounds can be complex, featuring a variety of functional groups and stereochemistry. For instance, Schiff bases derived from similar structural frameworks have been characterized by X-ray crystallography, revealing detailed information on their crystalline structures and the interactions that stabilize these molecules (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Compounds of this nature are involved in a diverse range of chemical reactions. The selective O-methyloxime formation from related compounds showcases their reactivity and the possibility of obtaining different products based on controlled chemical reactions, further emphasizing the chemical versatility of these compounds (Collins, Fallon, & Skene, 1994).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. However, specific details on the physical properties of "this compound" are not directly available in the literature provided but are generally determined using analytical techniques such as NMR, mass spectrometry, and chromatography for related compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are defined by the functional groups present in the compound. For example, the presence of a bromo and methoxy group in related compounds indicates potential reactivity in nucleophilic substitution reactions and influence on the compound's electronic properties (Gouda et al., 2022).
科学的研究の応用
Photodynamic Therapy Applications
A study highlighted the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showcasing properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features underline its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Aromatic Compounds
Research into the coupling of 2-bromo-1-vinyl-3,4-dihydronaphthalene with various vinyl-, aryl-, and heteroaryl-zinc halides has been demonstrated. This process, followed by electrocyclic ring closure, offers a method for synthesizing conjugated trienes and various aromatic compounds, presenting an important pathway in organic synthesis (Gilchrist & Summersell, 1988).
Green Chemical Methods
The utilization of ionic liquid halide nucleophilicity for the cleavage of ethers presents a green chemical method for the regeneration of phenols from ethers. This approach underscores an environmentally friendly technique for the dealkylation of aryl alkyl ethers, contributing to sustainable chemistry practices (Boovanahalli, Kim, & Chi, 2004).
Bactericidal Agents
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has been assessed for bactericidal activities against MRSA, indicating significant potential for developing new antibacterial agents. This research is crucial for addressing the challenge of antibiotic resistance (Zadrazilova et al., 2015).
Antioxidant Activity
Nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides have shown potent scavenging activity against DPPH and ABTS radicals. These findings contribute to the identification of natural antioxidants with potential applications in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).
作用機序
Target of Action
The compound is a derivative of benzamide and naphthalene, both of which have various biological targets depending on their specific substitutions. Benzamides can act on a variety of targets including enzymes, receptors, and ion channels, while naphthalene derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
The mode of action would depend on the specific target. For example, if the compound acts on an enzyme, it could inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the compound acts on an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites or the regulation of certain biological processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the bromine atom and the methoxy group could affect its absorption and distribution, while the naphthalene and benzamide moieties could be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as this could affect the compound’s ionization state .
特性
IUPAC Name |
2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-24-15-6-7-17(20)16(10-15)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWKJXWIBRHJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


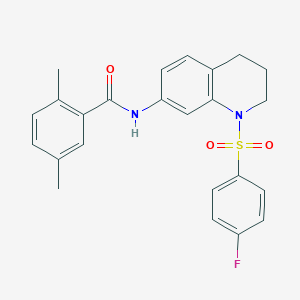
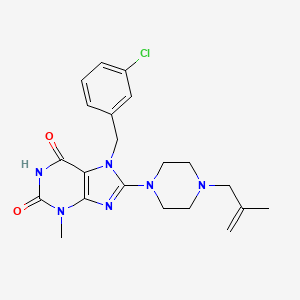
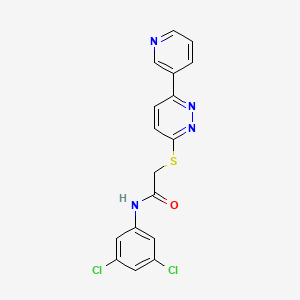

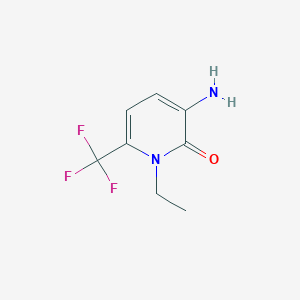
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)
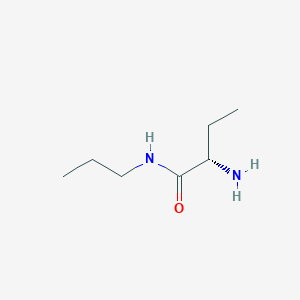
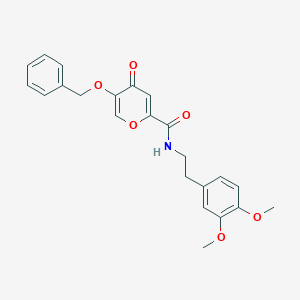
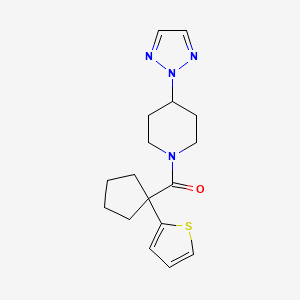

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B2486467.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2486469.png)